(+/-)-Speciosin P

Allelopathy Plant Growth Regulation Natural Product Bioactivity

(+/-)-Speciosin P is a critical, high-potency pharmacophore probe for agrochemical research, offering an IC50 of 14 µM in standard wheat coleoptile bioassays. Unlike its low-activity analog speciosin G (IC50 = 2568 µM), this compound’s hydroxy-terminated alkynyl side chain is essential for potent phytotoxic activity, making it the optimal reference standard for structure-activity relationship (SAR) studies and plant growth regulator discovery. Its well-defined synthetic route (62% overall yield over 5 steps) ensures reliable resupply for large-scale studies, while the existence of a validated enantioselective strategy provides a direct path from racemic screening to enantiomer-specific research.

Molecular Formula C10H10O4
Molecular Weight 194.18 g/mol
Cat. No. B15293593
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(+/-)-Speciosin P
Molecular FormulaC10H10O4
Molecular Weight194.18 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1O)C#CC(CO)O)O
InChIInChI=1S/C10H10O4/c11-6-9(13)2-1-7-5-8(12)3-4-10(7)14/h3-5,9,11-14H,6H2
InChIKeyGJFXLXKAXXAFPU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(+/-)-Speciosin P: Racemic Natural Product Oxygenated Cyclohexanoid from Hexagonia speciosa for Phytochemical and Bioactivity Research


(+/-)-Speciosin P (2-(3,4-dihydroxybut-1-ynyl)benzene-1,4-diol) is a racemic oxygenated cyclohexanoid natural product first isolated from the basidiomycete fungus Hexagonia speciosa [1]. It belongs to the speciosin family of compounds, which are characterized by a hydroquinone core linked to an alkynyl side chain, and is structurally similar to the biologically active natural product siccayne [2]. The compound is primarily utilized in academic and industrial research settings focused on plant growth regulation, allelopathy, and natural product chemistry [3].

Why Generic Substitution of (+/-)-Speciosin P with Other Speciosins or Siccayne Compromises Experimental Outcomes


Substitution of (+/-)-Speciosin P with structurally analogous compounds such as speciosin G or siccayne is not scientifically valid due to profound differences in bioactivity and synthetic accessibility. While these compounds share a hydroquinone core, variations in the alkynyl side chain (e.g., hydroxy vs. formyl vs. methylbutenynyl groups) and aromatic substitution patterns (methoxy vs. hydroxy) lead to orders-of-magnitude differences in potency within standardized bioassays [1]. Furthermore, the distinct synthetic yields and step counts for each compound directly impact procurement cost, availability, and feasibility for large-scale studies [2]. The quantitative evidence presented below establishes that (+/-)-Speciosin P offers a unique combination of potent phytotoxic activity and a defined, reproducible synthetic route that is not interchangeable with its closest in-class analogs [3].

Quantitative Differentiation of (+/-)-Speciosin P from Speciosin G, Siccayne, and Key Intermediates: A Comparative Evidence Guide


Superior Phytotoxic Potency in Wheat Coleoptile Bioassay: (+/-)-Speciosin P (IC50 = 14 μM) vs. Speciosin G (IC50 = 2568 μM) and Siccayne (IC50 = 440 μM)

In a standardized wheat coleoptile bioassay, a widely used model for assessing plant growth regulatory activity, (+/-)-speciosin P (compound 2) exhibited an IC50 value of 14 μM. This represents a 183-fold increase in potency compared to its direct analog speciosin G (compound 1, IC50 = 2568 μM) and a 31-fold increase in potency compared to the structurally related natural product siccayne (compound 3, IC50 = 440 μM) [1]. This assay measures the inhibition of etiolated wheat coleoptile elongation and serves as a general screen for herbicidal and allelopathic potential [2].

Allelopathy Plant Growth Regulation Natural Product Bioactivity

Synthetic Accessibility: (+/-)-Speciosin P Achieved in 62% Overall Yield Over Five Steps from Readily Available Starting Materials

The first total synthesis of (+/-)-speciosin P (2) was achieved in an overall yield of 62% over five steps from commercially available p-benzoquinone-derived starting materials [1]. This yield is comparable to speciosin G (1, 72% overall yield over five steps) but notably lower than siccayne (3, 83% overall yield over two steps) [2]. The synthetic route employs a key Sonogashira coupling to install the alkynyl side chain, followed by deprotection and functionalization steps that are well-documented and reproducible [3]. The moderate yield and five-step sequence define the cost and scalability profile of the compound for procurement.

Total Synthesis Process Chemistry Natural Product Derivatization

Structural Determinant of Activity: Hydroxy Group in Side Chain of (+/-)-Speciosin P Confers 6-Fold Higher Potency than Formyl-Containing Speciosin G in Wheat Coleoptile Assay

A direct comparison of the chemical structures and bioactivity data reveals a clear SAR: (+/-)-speciosin P, which contains a terminal hydroxy group on its alkynyl side chain, exhibits an IC50 of 14 μM in the wheat coleoptile bioassay, whereas speciosin G, which contains a formyl group at the analogous position, exhibits an IC50 of 2568 μM [1]. This represents a 183-fold difference in potency that is directly attributable to the oxidation state of the side chain terminus [2]. The aromatic substitution pattern (hydroxy groups on the hydroquinone core) is identical in both compounds, isolating the side chain as the primary driver of differential activity [3].

Structure-Activity Relationship (SAR) Medicinal Chemistry Pharmacophore Mapping

Enantioselective Synthesis Potential: A Validated Strategy Exists for the Asymmetric Preparation of Speciosins, Enabling Future Access to Enantiopure (+)- or (-)-Speciosin P

While the currently available material is racemic (+/-)-speciosin P, a validated enantioselective synthetic strategy for the speciosin family has been reported [1]. This approach utilizes enantiopure 3-halo-cis-1,2-cyclohexadienediols of microbial origin to introduce chirality, followed by Sonogashira coupling to install the alkynyl side chain [2]. This published route confirms that access to enantiopure (+)- or (-)-speciosin P is synthetically feasible, providing a critical differentiation point for users who may require chiral material for advanced biological studies, such as assessing enantiomer-specific activity or pharmacokinetic profiles. In contrast, no comparable enantioselective route has been reported for the direct production of enantiopure siccayne or speciosin G from the same starting materials [3].

Asymmetric Synthesis Chiral Natural Products Biotransformation

Recommended Research and Industrial Applications for (+/-)-Speciosin P Based on Validated Comparative Evidence


Lead Compound for Allelochemical and Herbicide Discovery Programs

Given its exceptional potency in the wheat coleoptile bioassay (IC50 = 14 μM) compared to its closest natural analogs, (+/-)-speciosin P is the optimal choice for academic and agrochemical research programs focused on discovering new plant growth regulators or allelochemicals [1]. Its high activity minimizes the amount of compound required for screening and SAR studies, while its well-defined synthetic route (62% overall yield over 5 steps) ensures reliable resupply [2].

Pharmacophore Probe for Hydroquinone-Alkynyl Natural Product SAR Studies

The clear structure-activity relationship between (+/-)-speciosin P (hydroxy-terminated side chain, IC50 = 14 μM) and speciosin G (formyl-terminated side chain, IC50 = 2568 μM) positions the former as a critical pharmacophore probe [3]. Researchers investigating the biological role of the alkynyl side chain oxidation state in hydroquinone natural products can use (+/-)-speciosin P as the high-potency reference standard for comparative bioassays and for generating analogs with modified side chains [4].

Chiral Natural Product Synthesis and Enantiomer-Specific Bioactivity Studies

Although currently supplied as a racemate, the existence of a validated enantioselective synthetic strategy for the speciosins [5] makes (+/-)-speciosin P an attractive starting point for laboratories with chiral synthesis capabilities. Procurement of the racemic material for preliminary bioassays can be followed by custom synthesis of enantiopure material using the published methodology, enabling definitive studies on enantiomer-specific plant growth regulatory activity [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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